molecular formula C21H37IN2Si B3060661 N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide CAS No. 620598-21-2

N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide

Cat. No.: B3060661
CAS No.: 620598-21-2
M. Wt: 472.5
InChI Key: MGQUTRKXDZKUPN-UHFFFAOYSA-M
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Description

N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide is a chemical compound with the molecular formula C21H37N2SiI It is known for its unique structure, which includes an indole core substituted with a triisopropylsilyl group and a trimethylammonium group

Preparation Methods

The synthesis of N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the triisopropylsilyl group. The final step involves the quaternization of the nitrogen atom with methyl iodide to form the trimethylammonium iodide salt. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of indole derivatives.

    Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide involves its interaction with specific molecular targets. The trimethylammonium group can interact with negatively charged sites on proteins or nucleic acids, affecting their function. The triisopropylsilyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide can be compared with other similar compounds, such as:

    N,N,N-trimethyl[1-(trimethylsilyl)-1H-indol-3-yl]methanaminium iodide: This compound has a trimethylsilyl group instead of a triisopropylsilyl group, which can affect its steric properties and reactivity.

    N,N,N-trimethyl[1-(tert-butyldimethylsilyl)-1H-indol-3-yl]methanaminium iodide: The tert-butyldimethylsilyl group provides different steric and electronic effects compared to the triisopropylsilyl group.

The unique combination of the triisopropylsilyl and trimethylammonium groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

trimethyl-[[1-tri(propan-2-yl)silylindol-3-yl]methyl]azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N2Si.HI/c1-16(2)24(17(3)4,18(5)6)22-14-19(15-23(7,8)9)20-12-10-11-13-21(20)22;/h10-14,16-18H,15H2,1-9H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQUTRKXDZKUPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)C[N+](C)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37IN2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672397
Record name N,N,N-Trimethyl{1-[tri(propan-2-yl)silyl]-1H-indol-3-yl}methanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620598-21-2
Record name N,N,N-Trimethyl{1-[tri(propan-2-yl)silyl]-1H-indol-3-yl}methanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide
Reactant of Route 2
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide
Reactant of Route 3
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide
Reactant of Route 4
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide
Reactant of Route 5
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide
Reactant of Route 6
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide

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